2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound is a triazoloquinoxaline-derived acetamide featuring a 2,3-dimethylphenoxy substituent at position 4 of the triazoloquinoxaline core and an N-(4-methoxyphenyl)methyl acetamide side chain. Its structural complexity arises from the fusion of a triazole ring with a quinoxaline scaffold, which is further functionalized with aromatic ether and amide groups. The presence of electron-donating methoxy and methyl groups on the aromatic rings may enhance solubility and influence binding interactions with biological targets .
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-17-7-6-10-23(18(17)2)36-26-25-30-31(27(34)32(25)22-9-5-4-8-21(22)29-26)16-24(33)28-15-19-11-13-20(35-3)14-12-19/h4-14H,15-16H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILMDOMULIMXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core.
Introduction of the Phenoxy and Methoxy Groups: The phenoxy and methoxy groups are introduced through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the phenoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Polar aprotic solvents, specific nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Recent studies have highlighted the potential of triazoloquinoxalines in various therapeutic areas:
1. Anticancer Activity
- Triazoloquinoxalines have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth. The compound F842-0854 is included in screening libraries for cancer-related drug discovery efforts, targeting pathways associated with various cancers .
- Case studies have demonstrated that derivatives of triazoloquinoxalines exhibit cytotoxic effects on cancer cell lines, suggesting that modifications to the core structure can enhance potency and selectivity against tumor cells .
2. Neurological Disorders
- The compound's structure allows it to interact with neural receptors, making it a candidate for treating neurological disorders such as anxiety and depression. Research indicates that similar compounds within the triazoloquinoxaline class can modulate neurotransmitter systems effectively .
- Investigations into the pharmacokinetics and pharmacodynamics of these compounds are ongoing to establish their efficacy and safety profiles in neurological applications.
3. Antimicrobial Properties
- Preliminary studies suggest that triazoloquinoxalines possess antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Further research is necessary to elucidate the specific mechanisms and optimize these compounds for clinical use against resistant bacterial strains.
Synthesis and Development
The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have focused on eco-friendly approaches that minimize waste while maximizing efficiency .
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, it may inhibit specific enzymes involved in cell signaling pathways, contributing to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several bioactive triazole- and quinoxaline-containing derivatives. Below is a comparative analysis of its key features against related molecules:
Key Observations
Core Heterocycle Variability: The target compound’s triazoloquinoxaline core differs from triazolopyrazine (e.g., compound 12) and quinazoline-dione (e.g., compound 1), which may confer distinct electronic properties and target selectivity. Triazoloquinoxalines are less common in literature compared to triazolopyridines or triazolopyrazines, making this scaffold novel .
Substituent Effects: The 2,3-dimethylphenoxy group in the target compound contrasts with the 6-nitroquinoxaline in compound 11f. The N-(4-methoxyphenyl)methyl acetamide side chain may improve blood-brain barrier penetration compared to bulkier substituents like 4-phenylthiazole (compound 11f) or 2,4-dichlorophenylmethyl (compound 1) .
Synthetic Accessibility: Compound 11f was synthesized via click chemistry (85% yield), a method prized for efficiency and modularity . In contrast, the target compound’s synthesis remains undescribed in the provided evidence, though triazoloquinoxalines often require multi-step cyclization and functionalization .
The methoxy group’s electron-donating nature could modulate cytochrome P450 interactions, reducing metabolic clearance .
Physicochemical and Pharmacokinetic Predictions
Notes:
- The target compound’s lower LogP compared to 11f may enhance aqueous solubility, critical for oral bioavailability.
Biological Activity
The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 465.52 g/mol. The structure features a triazoloquinoxaline core that is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O3 |
| Molecular Weight | 465.52 g/mol |
| Density | 1.30 ± 0.1 g/cm³ |
| pKa | 13.72 ± 0.70 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazoloquinoxaline Core : Achieved through cyclization of appropriate precursors.
- Introduction of the Phenoxy Group : A substitution reaction introduces the phenoxy group to the triazoloquinoxaline core.
- Acetylation : The final step involves acetylation to yield the desired product.
Optimization of these steps is crucial for enhancing yield and purity in industrial applications.
Anticancer Properties
Research has indicated that various derivatives of triazoloquinoxalines exhibit notable anticancer activity. For instance, studies have shown that related compounds demonstrate cytotoxicity against multiple cancer cell lines, including those from breast and lung cancers . The mechanism may involve inhibition of specific enzymes or pathways critical for cancer cell survival.
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for their antimicrobial properties. Preliminary findings suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as a novel antimicrobial agent .
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various triazoloquinoxaline derivatives on cancer cell lines using bioluminescence assays, it was found that certain derivatives exhibited significant inhibitory effects on cell proliferation. The compound was among those tested and showed promising results against specific tumor types .
Study 2: Antimicrobial Testing
Another investigation involved testing the antimicrobial efficacy of triazoloquinoxaline compounds against strains of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenoxy group significantly enhanced antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
